REACTION_CXSMILES
|
Cl[C:2]1[C:3](Br)=[N:4][CH:5]=[CH:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:17]1(B(O)O)[CH2:19][CH2:18]1.C1(P([CH:36]2[CH2:41][CH2:40]CCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:17]1([C:3]2[C:2]([CH:40]3[CH2:41][CH2:36]3)=[CH:7][CH:6]=[CH:5][N:4]=2)[CH2:19][CH2:18]1 |f:1.2.3.4,10.11.12|
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)Br
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Name
|
potassium phosphate tribasic
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
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CUSTOM
|
Details
|
to stir under nitrogen for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was sonicated for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
STIRRING
|
Details
|
was stirred for a further two hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
was stirred for a further two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 16 hours
|
Duration
|
16 h
|
Type
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FILTRATION
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Details
|
water (40 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen
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Type
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CUSTOM
|
Details
|
The organic layer was then separated
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Type
|
WASH
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Details
|
washed three times with a 10% solution of aqueous citric acid (25 mL)
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Type
|
ADDITION
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Details
|
the aqueous layer brought back to basic pH with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100 mL)
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Type
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EXTRACTION
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Details
|
The product was extracted three times with tert-butyl methyl ether (20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=CC=C1C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |